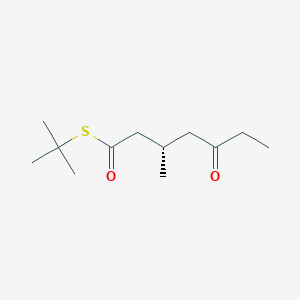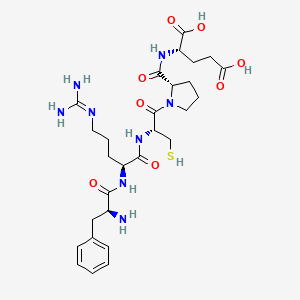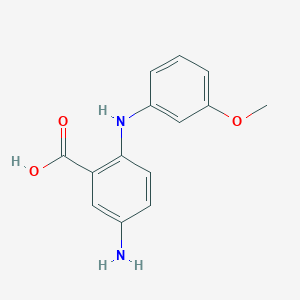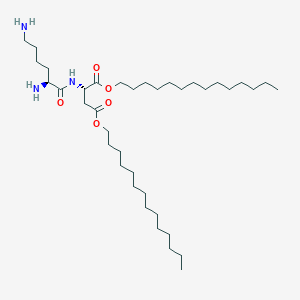
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- is a chemical compound with the molecular formula C7H14O. It is also known by other names such as Diisopropyl ketone, Isobutyrone, and Isopropyl ketone . This compound is a colorless liquid with a characteristic odor similar to camphor and is insoluble in water but soluble in organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- can be synthesized through the ketonization of isobutyric acid over a thorium oxide or zirconium oxide catalyst at 430°C . This method is preferred for its efficiency and yield.
Industrial Production Methods
In industrial settings, the production of 3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- involves similar catalytic processes, ensuring high purity and consistency. The use of advanced catalytic systems and controlled reaction conditions are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: It can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted ketones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is employed in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- involves its interaction with various molecular targets and pathways. It primarily acts on carbonyl groups, facilitating reactions such as nucleophilic addition and substitution. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-3-pentanone:
2,2,4,4-Tetramethyl-3-pentanone:
Uniqueness
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
824984-64-7 |
|---|---|
Formule moléculaire |
C21H26O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2,4-dimethyl-2,4-bis(4-methylphenyl)pentan-3-one |
InChI |
InChI=1S/C21H26O/c1-15-7-11-17(12-8-15)20(3,4)19(22)21(5,6)18-13-9-16(2)10-14-18/h7-14H,1-6H3 |
Clé InChI |
GXFDIJOWXWWBEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)(C)C(=O)C(C)(C)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)






![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)


![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)

